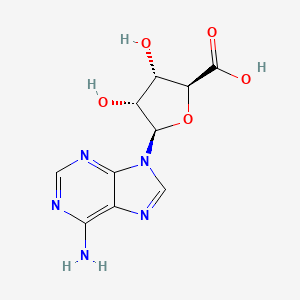
9-Riburonosyladenin
Übersicht
Beschreibung
9-Riburonosyladenine is a purine nucleoside characterized by the presence of adenine as the nucleobase and a carboxy group at the C-5’ positionThis compound is a derivative of adenine and plays a significant role in various biochemical processes .
Wissenschaftliche Forschungsanwendungen
9-Riburonosyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe in studying nucleoside metabolism and enzyme interactions.
Wirkmechanismus
Target of Action
9-Riburonosyladenine, also known as Adenosine-5’-carboxylic acid, is a purine nucleoside having adenine as the nucleobase and a carboxy group at C-5’
Biochemical Pathways
The compound is involved in a reaction where adenosine reacts with oxygen and water to form 9-riburonosyladenine and hydrogen peroxide . This suggests that it may play a role in oxidative processes.
Biochemische Analyse
Biochemical Properties
9-Riburonosyladenine plays a crucial role in biochemical reactions, particularly in the context of nucleoside metabolism. It is known to interact with several enzymes, including nucleoside oxidase (H₂O₂-forming), which catalyzes the conversion of adenosine to 9-riburonosyladenine and hydrogen peroxide . This interaction highlights the compound’s involvement in oxidative reactions and its potential impact on cellular redox states. Additionally, 9-riburonosyladenine is a substrate for various purine and pyrimidine nucleosides, indicating its broad reactivity and significance in nucleoside metabolism .
Cellular Effects
9-Riburonosyladenine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in oxidative reactions suggests that it may impact cellular redox balance, potentially affecting signaling pathways that are sensitive to oxidative stress. Furthermore, as a nucleoside analog, 9-riburonosyladenine may influence gene expression by incorporating into nucleic acids or interacting with transcriptional machinery . These effects can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 9-riburonosyladenine involves its interaction with specific enzymes and biomolecules. For instance, nucleoside oxidase catalyzes the formation of 9-riburonosyladenine from adenosine, producing hydrogen peroxide as a byproduct . This reaction suggests that 9-riburonosyladenine may act as a modulator of oxidative stress within cells. Additionally, its incorporation into nucleic acids could lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-riburonosyladenine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 9-riburonosyladenine is relatively stable under physiological conditions, but its degradation products may also have biological activity . Long-term exposure to 9-riburonosyladenine in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of 9-riburonosyladenine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and oxidative stress. At higher doses, 9-riburonosyladenine may induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
9-Riburonosyladenine is involved in several metabolic pathways, particularly those related to nucleoside metabolism. It interacts with enzymes such as nucleoside oxidase, which catalyzes its formation from adenosine . Additionally, 9-riburonosyladenine may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in purine and pyrimidine metabolism . These interactions underscore the compound’s role in maintaining cellular nucleotide pools and overall metabolic balance.
Transport and Distribution
Within cells and tissues, 9-riburonosyladenine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . The distribution of 9-riburonosyladenine within cells can affect its localization and accumulation, potentially influencing its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 9-riburonosyladenine is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 9-riburonosyladenine may localize to the nucleus, where it can interact with nucleic acids and transcriptional machinery, or to the mitochondria, where it can influence oxidative metabolism . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Riburonosyladenine typically involves the glycosylation of adenine with a riburonosyl donor. The reaction conditions often include the use of a suitable catalyst and a solvent system that facilitates the formation of the glycosidic bond. The process may involve protecting group strategies to ensure selective reactions at the desired positions.
Industrial Production Methods: Industrial production of 9-Riburonosyladenine may involve enzymatic synthesis using nucleoside phosphorylases or chemical synthesis methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. Enzymatic methods are often preferred for their specificity and mild reaction conditions .
Types of Reactions:
Oxidation: 9-Riburonosyladenine can undergo oxidation reactions, particularly at the riburonosyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxy group, converting it into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the carboxy group at the C-5’ position.
Inosine: Another purine nucleoside with hypoxanthine as the base instead of adenine.
Guanosine: A purine nucleoside with guanine as the base.
Uniqueness: 9-Riburonosyladenine is unique due to the presence of the carboxy group at the C-5’ position, which imparts distinct chemical and biological properties. This modification can influence its interaction with enzymes and its incorporation into nucleic acids, making it a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O5/c11-7-3-8(13-1-12-7)15(2-14-3)9-5(17)4(16)6(20-9)10(18)19/h1-2,4-6,9,16-17H,(H,18,19)(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYWUFHJUDTSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955692 | |
| Record name | 9-Pentofuranuronosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3415-09-6 | |
| Record name | NSC137784 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Pentofuranuronosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


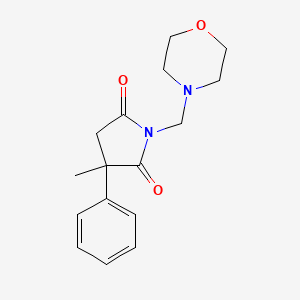
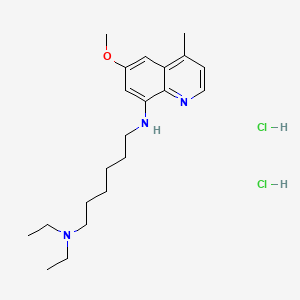
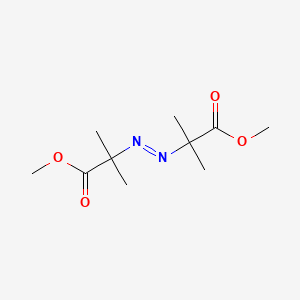

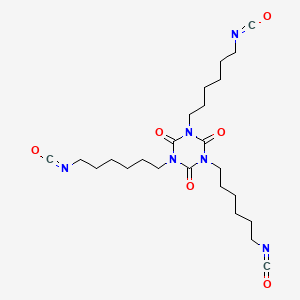
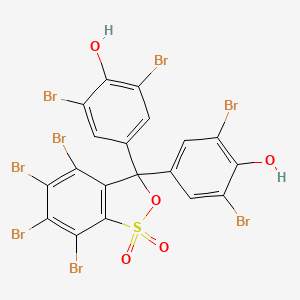
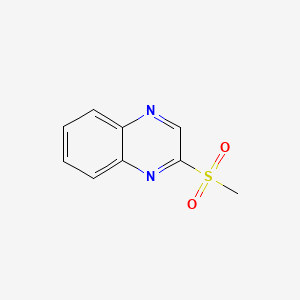
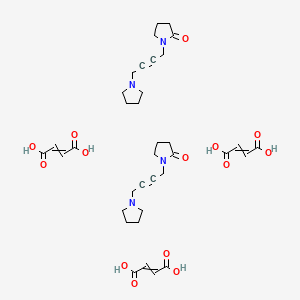
![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)
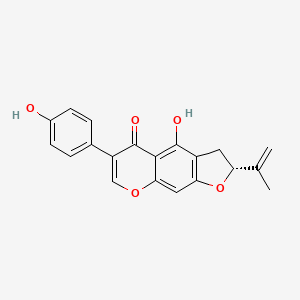
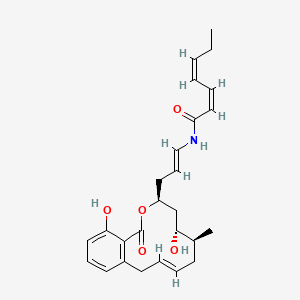
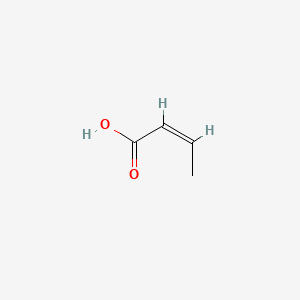
![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)
